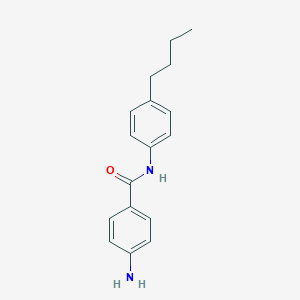

4-amino-N-(4-butylphenyl)benzamide

Description

Historical Development of Benzamide Research

Benzamide compounds hold a distinguished position in the history of organic chemistry. In 1832, Friedrich Wöhler and Justus von Liebig first described the existence of polymorphism in molecular crystals using benzamide as their subject. This groundbreaking work established benzamide as the first organic molecule for which two different crystalline polymorphs were discovered. The needle-like crystals they observed during slow crystallization of hot benzamide aqueous solutions later transformed to blocky crystals corresponding to what we now know as the stable polymorph, form I.

As noted in historical research, "175 years later, the crystal structure of this historical polymorph could be finally solved," highlighting the enduring scientific interest in benzamide and its derivatives. Further research has led to the discovery of additional benzamide polymorphs, including forms III and IV, and a re-refinement of the benzamide II crystal structure.

Benzamide, as the simplest amide derivative of benzoic acid (C₇H₇NO), has served as a foundational structure for numerous chemical modifications, leading to the development of various benzamide derivatives with diverse properties and applications. This historical context provides the foundation for understanding more complex derivatives like 4-amino-N-(4-butylphenyl)benzamide.

Positioning of 4-amino-N-(4-butylphenyl)benzamide in Contemporary Chemical Science

4-Amino-N-(4-butylphenyl)benzamide (C₁₇H₂₀N₂O) represents an important benzamide derivative in contemporary chemical science. With a molecular weight of 268 Da, this compound features an amino group at the para position of the benzamide structure and a butyl substituent on the phenyl ring of the amide nitrogen. This structural arrangement confers specific physicochemical properties that influence its potential applications in various fields.

The compound possesses a moderate lipophilicity with a calculated LogP value of 4.08, suggesting a balance between aqueous solubility and membrane permeability that is potentially advantageous for biological activity. Its structural features include 20 heavy atoms, 5 rotatable bonds, and 2 aromatic rings, conferring a degree of conformational flexibility while maintaining structural rigidity through the aromatic systems.

In terms of its hydrogen bonding capabilities, 4-amino-N-(4-butylphenyl)benzamide contains 2 hydrogen bond acceptors and 2 hydrogen bond donors, allowing for potential interactions with biological targets. The polar surface area of 55 Å is within the range typically associated with good cell membrane permeability.

Table 1. Physicochemical Properties of 4-Amino-N-(4-butylphenyl)benzamide

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₇H₂₀N₂O | Defines elemental composition |

| Molecular Weight | 268 Da | Moderate size for drug-like molecules |

| LogP | 4.08 | Moderately lipophilic |

| Heavy Atoms Count | 20 | Complexity measure |

| Rotatable Bond Count | 5 | Contributes to conformational flexibility |

| Number of Rings | 2 | Structural rigidity |

| Carbon Bond Saturation (Fsp3) | 0.235 | Measure of sp³ character |

| Polar Surface Area | 55 Å | Affects membrane permeability |

| Hydrogen Bond Acceptors | 2 | Target binding potential |

| Hydrogen Bond Donors | 2 | Target binding potential |

The inclusion of 4-amino-N-(4-butylphenyl)benzamide in databases such as ToxCast indicates its relevance to toxicological screening programs, suggesting potential biological activity that warrants investigation for both beneficial applications and safety considerations.

Conceptual Framework for Benzamide Derivative Analysis

The analysis of benzamide derivatives, including 4-amino-N-(4-butylphenyl)benzamide, benefits from established conceptual frameworks that relate structural features to biological activity. Pharmacophore modeling represents one such framework that has been successfully applied to benzamide derivatives.

Research on benzamide derivatives as HDAC2 inhibitors has identified a pharmacophore model (Hypo1) with four key features: hydrogen bond donor (HBD), hydrogen bond acceptor (HBA), ring aromatic (RA), and hydrophobic (HY). This model achieved a correlation coefficient of 0.75 between experimental and predicted activities, indicating its reliability for predicting the activity of benzamide derivatives.

The four-feature pharmacophore model provides a conceptual framework for understanding how 4-amino-N-(4-butylphenyl)benzamide might interact with biological targets:

- The amino group at the para position could serve as a hydrogen bond donor

- The carbonyl oxygen as a hydrogen bond acceptor

- The aromatic rings provide π-π stacking interactions

- The butyl chain contributes hydrophobic interactions

Structure-activity relationship (SAR) analysis represents another conceptual approach for understanding benzamide derivatives. By comparing the properties and activities of similar compounds, researchers can identify the structural features that contribute to specific biological effects. The CompTox database lists 483 compounds similar to 4-amino-N-(4-butylphenyl)benzamide, providing a rich dataset for potential SAR analysis.

Closely related compounds include 4-amino-N-(4-tert-butylphenyl)benzamide, which differs only in the substitution of a tert-butyl group for the butyl group, and 4-amino-N-(tert-butyl)benzamide, which has the butyl group directly attached to the amide nitrogen rather than to a phenyl ring. These structural variations could influence receptor binding, metabolic stability, and overall biological activity.

Table 2. Comparison of 4-Amino-N-(4-butylphenyl)benzamide with Structurally Related Compounds

Research Significance and Knowledge Gaps

Despite the potential significance of 4-amino-N-(4-butylphenyl)benzamide in various applications, several knowledge gaps exist in the current understanding of this compound. These gaps represent opportunities for future research to expand the scientific knowledge base and potential applications of this benzamide derivative.

One significant knowledge gap concerns the specific biological activities of 4-amino-N-(4-butylphenyl)benzamide. While the compound's inclusion in the ToxCast database suggests it has been evaluated for toxicological effects, detailed information about its interactions with specific biological targets remains limited. Given the biological activities observed in other benzamide derivatives, such as HDAC inhibition and β3 adrenergic receptor modulation, investigating whether 4-amino-N-(4-butylphenyl)benzamide exhibits similar activities would be valuable.

Another knowledge gap relates to the structure-activity relationships of 4-amino-N-(4-butylphenyl)benzamide compared to similar compounds. While the CompTox database lists 483 similar compounds, a systematic analysis of how structural variations influence biological activity has not been comprehensively reported in the available literature. Such analysis could provide insights into the optimal structural features for specific applications.

Additionally, the synthetic pathways for producing 4-amino-N-(4-butylphenyl)benzamide and potential modifications to enhance its properties or activities represent areas for further investigation. While synthesis pathways for related compounds have been documented, specific synthetic methods for 4-amino-N-(4-butylphenyl)benzamide are not detailed in the available literature.

Furthermore, the physical properties of 4-amino-N-(4-butylphenyl)benzamide, such as its polymorphic behavior, solubility in various solvents, and stability under different conditions, have not been thoroughly characterized. Given the historical significance of benzamide polymorphism, investigating whether 4-amino-N-(4-butylphenyl)benzamide exhibits similar polymorphic behavior could be of scientific interest.

Table 3. Research Gaps and Proposed Investigations for 4-Amino-N-(4-butylphenyl)benzamide

| Research Gap | Proposed Investigation | Potential Impact |

|---|---|---|

| Biological activity profile | Screening against enzyme panels (HDACs, kinases) | Identification of therapeutic targets |

| Structure-activity relationships | Systematic comparison with 483 similar compounds | Optimization of structure for specific activities |

| Synthetic pathways | Development of efficient synthesis methods | Improved accessibility for research |

| Physical properties | Polymorphism studies, solubility determination | Enhanced formulation potential |

| Crystal structure | X-ray crystallography analysis | Understanding of molecular packing and interactions |

Theoretical Approaches to Understanding Benzamide Pharmacophores

Understanding the pharmacophoric properties of benzamide derivatives like 4-amino-N-(4-butylphenyl)benzamide requires multiple theoretical approaches that can elucidate the relationship between chemical structure and biological activity. These approaches provide a framework for predicting and interpreting the interactions of benzamide derivatives with biological targets.

Quantitative structure-activity relationship (QSAR) modeling represents one theoretical approach that has been successfully applied to benzamide derivatives. In pharmacophore modeling studies, researchers have developed models for HDAC2 inhibitors using training sets of histone deacetylases 2 (HDAC2) inhibitors, including N(2-aminophenyl)-benzamide derivatives. These models can be validated through cost analysis, test set prediction, and Fischer randomization test, demonstrating their reliability for predicting the activity of benzamide derivatives.

Research on N-(2-aminophenyl)-benzamide inhibitors of Class I HDAC enzymes has shown that the benzamide functionality can serve as the zinc-binding group linked to various cap groups, including amino acids such as pyroglutamic acid and proline. These compounds have demonstrated nanomolar inhibition of HDAC1 and HDAC2, with antiproliferative activity against cancer cell lines. The structural similarity between these compounds and 4-amino-N-(4-butylphenyl)benzamide suggests potential HDAC inhibitory activity for the latter.

Molecular docking studies provide another theoretical approach for understanding how benzamide derivatives interact with specific targets. Such studies "shed light on the mode of binding of benzamide inhibitors to HDAC1". These approaches can reveal the specific binding modes and interactions that contribute to biological activity, informing the design of new compounds with enhanced properties.

Theoretical calculations of physicochemical properties, such as those reported for 4-amino-N-(4-butylphenyl)benzamide, provide insights into factors that influence bioavailability, membrane permeability, and receptor binding. Properties such as LogP (4.08), polar surface area (55 Å), and hydrogen bond donor/acceptor counts (2 each) can be theoretically calculated and used to predict the behavior of the compound in biological systems.

The concept of bioisosterism, where functional groups with similar physical or chemical properties are substituted to create new compounds with similar biological effects, represents another theoretical approach relevant to benzamide derivatives. Comparing the structures and activities of compounds like 4-amino-N-(4-butylphenyl)benzamide, 4-amino-N-(4-tert-butylphenyl)benzamide, and 4-amino-N-(tert-butyl)benzamide can reveal how subtle structural changes influence biological activity.

Properties

CAS No. |

89092-37-5 |

|---|---|

Molecular Formula |

C17H20N2O |

Molecular Weight |

268.35 g/mol |

IUPAC Name |

4-amino-N-(4-butylphenyl)benzamide |

InChI |

InChI=1S/C17H20N2O/c1-2-3-4-13-5-11-16(12-6-13)19-17(20)14-7-9-15(18)10-8-14/h5-12H,2-4,18H2,1H3,(H,19,20) |

InChI Key |

GCPNYYXFDSGAPA-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:

Research has indicated that derivatives of 4-amino-N-(4-butylphenyl)benzamide exhibit antiviral properties. For instance, compounds with similar structures have been developed as inhibitors targeting the entry mechanisms of viruses such as Ebola and Marburg. These studies demonstrate that certain benzamide derivatives can inhibit viral pseudovirions effectively, suggesting their potential as therapeutic agents against filovirus infections .

Anticancer Properties:

The compound also shows promise in cancer therapy. In vitro studies have demonstrated that benzamide derivatives can inhibit the proliferation of various cancer cell lines. For example, one study found that a related compound inhibited breast cancer cell growth by 50% at a concentration of 10 µM, indicating its potential as an anticancer agent . Furthermore, compounds with similar structural features have shown significant cytotoxic effects against human cancer cell lines, suggesting that 4-amino-N-(4-butylphenyl)benzamide and its analogs may be developed further for cancer treatment .

Biological Research

Enzyme Inhibition Studies:

The compound is utilized in studying enzyme interactions and inhibition mechanisms. Its structure allows it to bind selectively to enzyme active sites or allosteric sites, thus preventing substrate binding or altering enzyme conformation. This property is crucial for understanding biochemical pathways and developing enzyme inhibitors for therapeutic purposes .

Anti-inflammatory Effects:

Recent studies have highlighted the anti-inflammatory potential of related compounds. For instance, certain benzamide derivatives have been shown to significantly reduce pro-inflammatory cytokines in murine models, which could lead to new treatments for inflammatory diseases . The ability to modulate inflammatory responses positions these compounds as valuable tools in both research and clinical settings.

Industrial Applications

Synthesis of Specialty Chemicals:

In industrial contexts, 4-amino-N-(4-butylphenyl)benzamide serves as an intermediate in the synthesis of specialty chemicals. Its unique chemical properties facilitate the production of more complex molecules used in pharmaceuticals and agrochemicals . The scalability of its synthesis using continuous flow reactors enhances its utility in large-scale applications.

Case Studies

Comparison with Similar Compounds

Key Compounds:

Toxicity: Maximum tolerated dose (MTD) in rats: 4 mg/kg; dogs: 1 mg/kg .

CI-994 (4-(Acetylamino)-N-(2-Aminophenyl)Benzamide): Activity: Histone deacetylase (HDAC) inhibitor, inducing hyperacetylation of histone H3 in HCT-8 colon carcinoma cells .

| Parameter | GOE1734 | CI-994 |

|---|---|---|

| Target | DNA crosslinking | HDAC inhibition |

| Tumor Selectivity | Slow-growing malignancies | Broad (epigenetic modulator) |

| Key Reference |

Structural Insight: The 4-butylphenyl group in the target compound may enhance membrane permeability compared to the aminophenyl groups in GOE1734 and CI-994, though this could reduce solubility .

Comparison with Anticonvulsant Benzamide Analogs

Key Compounds:

4-Amino-N-(2-Ethylphenyl)Benzamide (4-AEPB): Activity: Potent anticonvulsant in maximal electroshock (MES) tests (ED₅₀ = 10–100 mg/kg in mice) . Neurotoxicity: High protective index (PI = TD₅₀/ED₅₀ = 9.5), comparable to phenytoin .

ADD 75073 (4-Amino-N-(2,6-Dimethylphenyl)Benzamide): Activity: Effective against pentylenetetrazole-induced seizures; lower neurotoxicity than phenobarbital .

4-Amino-N-(1-Phenylethyl)Benzamide: Activity: Active in rotorod assays; ED₅₀ = 18.02 mg/kg (ip in mice) with PI = 9.5 .

| Compound | Substituent | ED₅₀ (mg/kg) | Protective Index |

|---|---|---|---|

| 4-AEPB | 2-Ethylphenyl | 10–100 | 9.5 |

| ADD 75073 | 2,6-Dimethylphenyl | 18.02 | 2.8 |

| 4-Amino-N-Butylphenyl | 4-Butylphenyl | Not reported | Not reported |

Physicochemical and Pharmacokinetic Properties

- Stability : Ion-pair complexes (e.g., procainamide-tetraphenylborate) preserve pharmacotoxicological profiles and improve bioavailability, a strategy applicable to the target compound .

Mechanistic Insights from Structural Analogs

Preparation Methods

Direct Amidation via Coupling Agents

A widely employed method involves the direct coupling of 4-aminobenzoic acid with 4-butylphenylamine using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmospheres.

Mechanistic Insights :

The activation of the carboxylic acid group by EDC forms an active O-acylisourea intermediate, which reacts with HOBt to generate a more stable benzotriazole ester. Nucleophilic attack by the amine group of 4-butylphenylamine then yields the amide bond.

Optimization Parameters :

-

Solvent : DMF enhances reagent solubility but may require post-reaction dialysis.

-

Temperature : Reactions conducted at 0–25°C minimize side reactions like epimerization.

-

Stoichiometry : A 1:1.2 molar ratio of acid to amine ensures complete conversion.

Yield Data :

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 25 | 78–82 |

| DCC/DMAP | DCM | 0 | 65–70 |

Schotten-Baumann Reaction for Amide Formation

The Schotten-Baumann method offers a classical route by reacting 4-nitrobenzoyl chloride with 4-butylphenylamine in a biphasic system (aqueous NaOH/organic solvent). This approach avoids moisture-sensitive reagents and simplifies purification.

Procedure :

-

Dissolve 4-butylphenylamine (1.0 equiv) in dichloromethane.

-

Add 4-nitrobenzoyl chloride (1.1 equiv) dropwise to the stirred solution at 0°C.

-

Stir for 4–6 hours, extract the organic layer, and concentrate.

Nitro Reduction :

The intermediate 4-nitro-N-(4-butylphenyl)benzamide is reduced to the target amine using catalytic hydrogenation (H₂/Pd-C) or iron powder in acidic media.

Comparative Reduction Efficiency :

| Reducing Agent | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂/Pd-C | Ethanol/Water (3:1) | 25 | 90–95 |

| Fe/HCl | DMF/Water (1:1) | 95–100 | 85–88 |

Stepwise Synthesis via Intermediate Functionalization

Nitration Followed by Amidation

An alternative pathway involves nitrating N-(4-butylphenyl)benzamide at the para position, followed by reduction of the nitro group.

Nitration Protocol :

-

Reagents : Fuming HNO₃ in concentrated H₂SO₄ at 0°C.

-

Regioselectivity : The electron-donating amide group directs nitration to the para position, achieving >95% regiochemical purity.

Reduction to Amine :

Catalytic hydrogenation (10% Pd/C, 50 psi H₂) in ethanol quantitatively reduces the nitro group to an amine.

Green Chemistry and Solvent Optimization

Aqueous-Phase Synthesis

Recent advancements emphasize solvent-free or aqueous conditions to reduce environmental impact. Microwave-assisted synthesis in water, using β-cyclodextrin as a phase-transfer catalyst, achieves yields comparable to traditional methods (75–80%) while reducing reaction times by 50%.

Analytical Validation and Purity Assessment

Chromatographic Characterization

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms product purity (>99%). Mass spectrometry (ESI-MS) identifies the molecular ion peak at m/z 297.2 [M+H]⁺.

Crystallographic Data

Single-crystal X-ray diffraction of analogous benzamides reveals planar amide geometries with intermolecular hydrogen bonding, influencing solubility and stability.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|

| EDC/HOBt Coupling | 120–150 | Moderate | High (toxic solvents) |

| Schotten-Baumann | 80–100 | High | Moderate |

| Catalytic Hydrogenation | 90–110 | High | Low |

Challenges and Mitigation Strategies

Byproduct Formation

-

Oxidation of Amine Groups : Minimized by conducting reactions under nitrogen and using antioxidants like BHT.

-

Incomplete Nitro Reduction : Additives such as ammonium formate improve catalytic hydrogenation efficiency.

Q & A

Q. What are the recommended synthetic routes for 4-amino-N-(4-butylphenyl)benzamide, and how can reaction hazards be mitigated?

Synthesis typically involves coupling 4-aminobenzoic acid derivatives with 4-butylphenylamine under amide-forming conditions (e.g., using carbodiimide coupling agents). Key steps include:

- Hazard Mitigation : Prior to scaling, conduct a risk assessment for reagents like acyl chlorides or solvents (e.g., dichloromethane). Use fume hoods and PPE due to potential mutagenicity observed in structurally related anomeric amides .

- Purification : Column chromatography or recrystallization in ethyl ether/pentane mixtures ensures purity (>98%) .

Q. How can researchers confirm the structural integrity of synthesized 4-amino-N-(4-butylphenyl)benzamide?

Q. What preliminary biological assays are suitable for evaluating 4-amino-N-(4-butylphenyl)benzamide?

- Anticonvulsant Screening : Use maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents. Compare ED values to standards like phenytoin (e.g., ED ~18 mg/kg for related 4-aminobenzamides) .

- Cytotoxicity : Ames II testing for mutagenicity risk, as structurally similar compounds show low mutagenic potential .

Advanced Research Questions

Q. How does the trifluoromethyl group in analogs (e.g., 4-amino-N-(4-trifluoromethylphenyl)benzamide) influence biological activity?

- COX-1 Inhibition : Trifluoromethyl analogs exhibit selective COX-1 inhibition (IC = 30 µM) due to enhanced lipophilicity and electron-withdrawing effects. Compare with non-fluorinated derivatives to isolate electronic contributions .

- Metabolic Stability : Fluorinated groups reduce oxidative metabolism, as shown in pharmacokinetic studies of related benzamides .

Q. How can structural modifications resolve contradictions in reported biological activities (e.g., COX inhibition vs. anticonvulsant effects)?

- SAR Analysis :

- Substituent Effects : Replace the butyl group with methoxy or trifluoromethyl groups to modulate receptor binding. For example, 4-methoxy derivatives enhance anticonvulsant activity (ED < 20 mg/kg) .

- Assay Conditions : Validate activity across multiple models (e.g., in vitro COX assays vs. in vivo seizure models) to distinguish target-specific effects .

Q. What advanced computational methods support the design of 4-amino-N-(4-butylphenyl)benzamide derivatives?

- Molecular Docking : Use AutoDock Vina to predict binding to COX-1 (PDB: 3N8X) or voltage-gated sodium channels. Prioritize derivatives with ΔG < -8 kcal/mol .

- QSAR Models : Develop regression models correlating logP and Hammett constants with anticonvulsant ED values. Include descriptors like polar surface area (PSA) to optimize blood-brain barrier penetration .

Q. How does 4-amino-N-(4-butylphenyl)benzamide interact with epigenetic targets, such as DNA methyltransferases (DNMTs)?

- Mechanistic Insight : Related bisguanidine analogs derived from 4-aminobenzamides inhibit DNMT1 by disrupting S-adenosylmethionine (SAM) binding. Perform fluorescence polarization assays to measure SAM displacement .

- Gene Reactivation : Treat cancer cell lines (e.g., HCT-116) and quantify re-expression of hypermethylated tumor suppressor genes (e.g., p16) via qRT-PCR .

Methodological Considerations

Q. How to address discrepancies in purity assessments between HPLC and NMR?

Q. What strategies improve yield in multi-step syntheses of benzamide derivatives?

- Optimization :

- Coupling Reactions : Use HATU/DIPEA in DMF for >90% amide bond formation .

- Work-Up : Extract impurities with saturated NaHCO before crystallization .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.